2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid is a regiospecific halogenated biphenyl carboxylic acid scaffold (LogP 4.4977, TPSA 37.3 Ų). The 3,4-dichloro substitution yields a ΔLogP of ~0.1 vs 3,5-dichloro isomer, enabling controlled studies of membrane partitioning and metabolic stability. As a privileged building block for fluoroquinolone-diphenyl ether hybrids targeting drug-resistant S. aureus (MIC 0.25 μg/mL), its defined ≥95% purity and storage at 2–8°C ensure batch-to-batch reproducibility for hit-to-lead campaigns.

Molecular Formula C13H7Cl2FO2
Molecular Weight 285.09 g/mol
CAS No. 926224-35-3
Cat. No. B3058901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid
CAS926224-35-3
Molecular FormulaC13H7Cl2FO2
Molecular Weight285.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C=C(C=C2)F)C(=O)O)Cl)Cl
InChIInChI=1S/C13H7Cl2FO2/c14-11-4-1-7(5-12(11)15)9-3-2-8(16)6-10(9)13(17)18/h1-6H,(H,17,18)
InChIKeyNOVFQQORHPTZSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid (CAS 926224-35-3): A Regiospecific Biphenyl Carboxylic Acid Building Block for Pharmaceutical Intermediates


2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid is a halogenated biphenyl carboxylic acid derivative with the molecular formula C13H7Cl2FO2 and a molecular weight of 285.10 g/mol . The compound features a 3,4-dichlorophenyl ring coupled to a 5-fluorobenzoic acid moiety, resulting in a regiospecific substitution pattern that distinguishes it from isomeric analogs . It is supplied as a research-grade intermediate with a typical purity of ≥95% and is intended for use in organic synthesis and medicinal chemistry applications .

Why 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid Cannot Be Simply Replaced by In-Class Analogs: Computational and Structural Differentiation


Within the class of dichlorophenyl-fluorobenzoic acids, regioisomeric substitution patterns produce measurable differences in key physicochemical descriptors such as LogP and hydrogen-bonding capacity . For 2-(3,4-dichlorophenyl)-5-fluorobenzoic acid, the specific placement of chlorine atoms at the 3- and 4-positions on the phenyl ring results in a calculated LogP of 4.4977, which is approximately 0.1 log unit higher than that of the corresponding 3,5-dichloro regioisomer [1]. While the Topological Polar Surface Area (TPSA) remains constant across these analogs (37.3 Ų), the subtle difference in lipophilicity can influence membrane partitioning and metabolic stability in downstream derivatives . Consequently, generic substitution among positional isomers risks altering pharmacokinetic behavior or synthetic reactivity in multi-step sequences.

Quantitative Differentiation Evidence for 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid vs. Closest Analogs


Regioisomeric Substitution Pattern Drives LogP Difference of ~0.1 vs. 3,5-Dichloro Analogs

The calculated octanol-water partition coefficient (LogP) for 2-(3,4-dichlorophenyl)-5-fluorobenzoic acid is 4.4977 . In contrast, the 3,5-dichloro regioisomer (CAS 1261906-28-8) exhibits a computed XLogP3 of 4.4 [1], yielding a difference of ΔLogP ≈ +0.1. A second 3,5-dichloro positional isomer (CAS 1261970-71-1) also shows XLogP3 = 4.4 [2], confirming that the 3,4-dichloro substitution pattern consistently imparts slightly higher lipophilicity.

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Topological Polar Surface Area (TPSA) of 37.3 Ų Predicts Comparable Passive Permeability to In-Class Analogs

The Topological Polar Surface Area (TPSA) for 2-(3,4-dichlorophenyl)-5-fluorobenzoic acid is 37.3 Ų . This value is identical to that of the 3,5-dichloro regioisomer (CAS 1261906-28-8, TPSA = 37.3 Ų) [1] and the isomeric 3-(3,5-dichlorophenyl)-5-fluorobenzoic acid (TPSA = 37.3 Ų) [2], indicating that passive membrane permeability driven by polar surface area is conserved across this regioisomeric series.

Drug Design ADME Prediction Computational Chemistry

95% Purity with Defined 2–8°C Storage Ensures Reproducible Synthetic Outcomes

The compound is supplied at a purity of ≥95% and requires sealed, dry storage at 2–8°C to maintain integrity . In comparison, some structurally related biphenyl carboxylic acids are offered with ambient storage specifications (e.g., room temperature shipping and storage) , which may be acceptable for more stable analogs but underscores the importance of cold-chain adherence for this particular regioisomer to prevent batch-to-batch variability in multi-step syntheses.

Chemical Procurement Intermediate Quality Control Synthetic Reproducibility

Single H-Bond Donor and Acceptor Limit Non-Specific Binding Potential

2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid possesses exactly one hydrogen bond donor (the carboxylic acid proton) and one hydrogen bond acceptor (the carbonyl oxygen), as computed by standard methods (H_Donors = 1, H_Acceptors = 1) . In contrast, analogs that incorporate additional heteroatoms—such as amide, urea, or thiourea linkers—can exhibit two to three hydrogen bond acceptors, which may increase promiscuous binding and off-target pharmacology [1].

Medicinal Chemistry Molecular Recognition Scaffold Optimization

3,4-Dichlorophenyl Motif Confers Sub-μg/mL Antibacterial Potency in Derived Fluoroquinolone Hybrids

While direct biological data for 2-(3,4-dichlorophenyl)-5-fluorobenzoic acid itself is limited, the 3,4-dichlorophenyl pharmacophore has been validated in fluoroquinolone-diphenyl ether hybrids. A derivative (compound 7a) bearing the 3,4-dichlorophenyl motif exhibited an MIC of 0.25 μg/mL against Staphylococcus aureus [1]. In the same study, a comparator derivative with a 2,4-difluorophenyl group (compound 7j) showed an MIC of 1 μg/mL against Mycobacterium tuberculosis [1], representing a 4-fold lower potency for the alternative substitution pattern. This class-level inference supports the value of the 3,4-dichlorophenyl moiety as a privileged fragment for Gram-positive antibacterial development.

Antibacterial Drug Discovery Fluoroquinolone SAR Anti-Staphylococcal Agents

Optimal Research and Industrial Application Scenarios for 2-(3,4-Dichlorophenyl)-5-fluorobenzoic acid


Medicinal Chemistry: Lead Optimization of Gram-Positive Antibacterial Agents

This compound serves as a privileged building block for synthesizing fluoroquinolone-diphenyl ether hybrids targeting drug-resistant Staphylococcus aureus. The 3,4-dichlorophenyl motif has been shown to confer sub-μg/mL MIC values (0.25 μg/mL) in derived compounds, making it suitable for hit-to-lead campaigns against Gram-positive pathogens [1].

SAR Studies: Differentiating Regioisomeric Contributions to Lipophilicity-Driven ADME

The ΔLogP of approximately 0.1 between the 3,4-dichloro and 3,5-dichloro regioisomers provides a controlled system for investigating how subtle changes in chlorine substitution pattern affect membrane permeability, metabolic stability, and oral bioavailability in pre-clinical development [2].

Chemical Biology: Probe Development with Minimal Off-Target Binding

With only one hydrogen bond donor and one hydrogen bond acceptor, 2-(3,4-dichlorophenyl)-5-fluorobenzoic acid represents a low-promiscuity scaffold. It is well-suited for designing selective chemical probes where minimizing non-specific protein binding is essential for target validation .

Synthetic Chemistry: Reliable Intermediate Requiring Defined Cold-Chain Logistics

For multi-step synthetic routes where intermediate integrity is critical, the compound's defined purity (≥95%) and storage conditions (2–8°C, dry) ensure batch-to-batch reproducibility, justifying its procurement from vendors that explicitly specify these quality parameters .

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